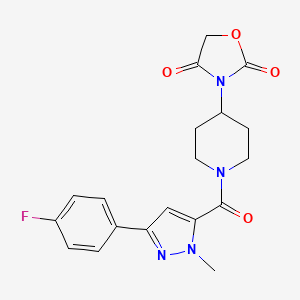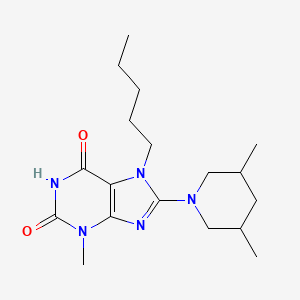![molecular formula C17H25N5O2 B2607777 N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1904226-54-5](/img/structure/B2607777.png)
N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrimidines, which are characterized by a six-membered ring with two nitrogen atoms . Pyrimidines play a vital role in various biological procedures and are part of living organisms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine core, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, new 5-alkyl pyrimidine derivatives have been reported with cytostatic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrimidines are generally electron-rich nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis Applications
N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide plays a significant role in the synthesis of various heterocyclic compounds. Research by Ho and Suen (2013) demonstrates its utility in creating novel N-cycloalkanes, morpholine, and pyrazole derivatives, among others, through intramolecular cyclization processes. These synthesized compounds are characterized by their spectral data and X-ray crystal analysis, highlighting the compound's versatility in heterocyclic synthesis (Ho & Suen, 2013).
Antimicrobial Activity
A study by Devarasetty et al. (2019) explores the antimicrobial potential of compounds derived from this compound. These compounds demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Notably, morpholine substituted dihydropyrimidone carboxamide shows promising results as a potent anti-bacterial agent (Devarasetty et al., 2019).
Synthesis of Novel Derivatives
Karimian et al. (2017) detail the synthesis of new derivatives involving this compound, such as pyrimidines and pyridine derivatives. This research demonstrates the compound's utility in creating a variety of novel derivatives characterized by spectroscopic and microanalytical data, reflecting its potential for diverse chemical synthesis applications (Karimian et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide: exerts its effect by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The compound’s action affects the PI3K/Akt signaling pathway , a critical pathway in many cellular processes, including cell growth and survival . By inhibiting protein kinases, N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can disrupt this pathway, leading to downstream effects such as altered cell growth and metabolism .
Pharmacokinetics
The ADME properties of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide The compound’s effectiveness against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide ’s action include the inhibition of protein kinases and disruption of the PI3K/Akt signaling pathway . This can lead to changes in cell growth and metabolism, potentially making the compound useful in contexts such as cancer treatment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-17(19-14-4-2-1-3-5-14)22-11-13-10-18-16(20-15(13)12-22)21-6-8-24-9-7-21/h10,14H,1-9,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLRINLECGUTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2607697.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)
![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607706.png)
![(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2607707.png)
![2-[Ethyl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]amino]acetic acid;hydrochloride](/img/structure/B2607708.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2607710.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)


